

Application Notes and Protocols for the Total Synthesis of TMC-95A

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC-95A is a potent and selective non-covalent inhibitor of the 20S proteasome, a crucial cellular machinery for protein degradation. Its complex macrocyclic peptide structure, featuring a highly oxidized tryptophan residue and a unique (Z)-1-propenylamine side chain, has made it a compelling target for total synthesis.[1][2][3] The successful synthesis of **TMC-95A** and its analogs is of significant interest for the development of novel therapeutics for cancer and inflammatory diseases. This document outlines the key methodologies developed for the total synthesis of **TMC-95A**, providing detailed protocols for pivotal reactions and summarizing key quantitative data.

Core Structural Features of TMC-95A

The intricate architecture of **TMC-95A** presents several synthetic challenges:

- Macrocyclic Tripeptide Core: A 17-membered ring containing L-tyrosine, L-asparagine, and a highly oxidized L-tryptophan.
- Biaryl Linkage: A crucial bond connecting the oxidized tryptophan and tyrosine residues.
- Stereochemistry: Multiple stereocenters, including those on the macrocycle and the side chains, require precise control.



• (Z)-1-Propenylamine Side Chain: The synthesis of this specific geometric isomer is a non-trivial synthetic step.

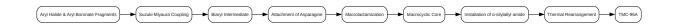
Key Synthetic Strategies

Several research groups have reported the total synthesis of **TMC-95A**, each employing unique strategies to address the molecule's complexities. The most prominent approaches are those from the laboratories of Danishefsky, Williams, and Hirama.

The Danishefsky Approach: A Novel Z-Enamide Formation

A key innovation of the Danishefsky synthesis was the development of a new method to construct the (Z)-propenyl amide side chain. This was achieved through a thermal rearrangement of an α -silylallyl amide.[1][2][4][5][6] The macrocycle was formed via a Suzuki-Miyaura coupling to create the biaryl bond, followed by macrolactamization.[1]

Logical Workflow of the Danishefsky Synthesis:



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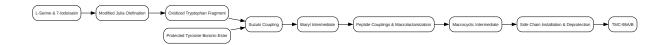
Caption: Danishefsky's convergent synthetic strategy for **TMC-95A**.

The Williams Approach: A Concise Synthesis Featuring a Modified Julia Olefination

The Williams group developed a concise and efficient total synthesis of **TMC-95A**.[7][8][9] A key feature of their strategy is the use of an L-serine-derived E-selective modified Julia olefination to construct the highly oxidized tryptophan fragment.[7][8] The biaryl linkage was also established using a Suzuki coupling reaction.[4] This approach is notable for its efficiency, completed in 22 total steps with 18 steps in the longest linear sequence.[7]

Experimental Workflow of the Williams Synthesis:





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Caption: Key steps in the Williams total synthesis of TMC-95A/B.

The Hirama Approach: Decarboxylative Elimination for the Z-Enamide

The Hirama group's total synthesis of **TMC-95A** utilized a decarboxylative anti-elimination reaction to generate the (Z)-propenyl amide moiety.[1][2] This represents another distinct and effective solution for the stereoselective formation of this challenging structural feature.

Experimental Protocols for Key Reactions

The following are detailed protocols for some of the pivotal reactions in the synthesis of **TMC-95A**, based on published reports. Note: These are illustrative protocols and may require optimization. Please refer to the original publications for precise experimental details.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Bond Formation (Williams Synthesis)

This protocol describes the formation of the biaryl linkage between the oxidized tryptophan and tyrosine fragments.[4]

Reaction Scheme:

Aryl Iodide + Aryl Boronic Ester -- (Pd Catalyst, Base)--> Biaryl Compound

Materials:

Aryl iodide (oxidized tryptophan fragment)



- Aryl boronic ester (protected tyrosine fragment)
- Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) [Pd(dppf)Cl2]
- Potassium carbonate (K2CO3)
- Aqueous dimethoxyethane (DME)
- Argon atmosphere

Procedure:

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- To a solution of the aryl iodide and aryl boronic ester in aqueous DME, add K2CO3.
- De-gas the mixture with argon for 15-20 minutes.
- Add the Pd(dppf)Cl2 catalyst to the reaction mixture.
- Heat the reaction to reflux and monitor by TLC or LC-MS until the starting materials are consumed.
- Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data (Williams Synthesis):

Reactants	Product Yield
Aryl Iodide 21 and Boronic Ester 28	90%
Table 1: Representative yield for the Suzuki- Miyaura coupling step in the Williams synthesis.	

Protocol 2: Modified Julia Olefination (Williams Synthesis)



This protocol outlines the formation of the oxindolene core of the oxidized tryptophan fragment. [1]

Reaction Scheme:

BT-sulfone + 7-Iodoisatin -- (Base)--> Oxindolene

Materials:

- · BT-sulfone derivative of L-serine
- 7-lodoisatin
- Lithium bis(trimethylsilyl)amide (LiHMDS)
- Dimethylformamide (DMF)
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
- Argon atmosphere

Procedure:

- Dissolve the BT-sulfone and 7-iodoisatin in a 1:1 mixture of DMF and DMPU.
- Cool the solution to 0 °C under an argon atmosphere.
- Slowly add a solution of LiHMDS to the reaction mixture.
- Stir the reaction at 0 °C and monitor its progress by TLC.
- Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent and perform a standard workup.
- Purify the resulting E/Z mixture of oxindolenes by column chromatography.

Quantitative Data (Williams Synthesis):



Reactants	E/Z Ratio of Product
BT sulfone 19a and 7-iodoisatin	5:1
Table 2: Stereoselectivity of the modified Julia olefination in the Williams synthesis.[1]	

Protocol 3: Thermal Rearrangement for Z-Enamide Formation (Danishefsky Synthesis)

This protocol describes the novel method for installing the (Z)-1-propenylamide side chain.[2]

Reaction Scheme:

 α -Silylallyl Amide --(Heat)--> (Z)-1-Propenylamide

Materials:

- Macrocyclic precursor bearing an α-silylallyl amide
- High-boiling point, inert solvent (e.g., xylenes)
- Argon atmosphere

Procedure:

- Dissolve the α-silylallyl amide precursor in the chosen solvent.
- De-gas the solution with argon.
- Heat the reaction mixture to reflux. The exact temperature and time will be substratedependent and require careful optimization.
- Monitor the reaction by TLC or LC-MS for the formation of the desired product.
- Upon completion, cool the reaction and remove the solvent under reduced pressure.
- Purify the product by chromatography.



Summary of Key Synthetic Steps and Yields

The following table provides a comparative overview of the key bond-forming strategies and reported yields in the different total syntheses of **TMC-95A**. Note that overall yields are highly dependent on the specific route and protecting group strategy.

Synthetic Step	Danishefsky Method	Williams Method	Hirama Method	Representative Yields
Biaryl Bond Formation	Suzuki-Miyaura Coupling	Suzuki Coupling	Suzuki-Miyaura Coupling	~90%[4]
Macrocyclization	Macrolactamizati on	Macrolactamizati on	Macrolactamizati on	Variable
Z-Enamide Formation	Thermal Rearrangement of an α-silylallyl amide	Mitsunobu reaction of an L- allo-threonine derivative	Decarboxylative anti-elimination	~70% (2 steps) [4]
Oxidized Tryptophan Core	From L- tryptophan derivatives	Modified Julia Olefination of L- serine derivative	Mizoroki-Heck reaction	Variable
Table 3: Comparison of key synthetic strategies for the total synthesis of TMC-95A.				

Conclusion

The total synthesis of **TMC-95A** has been successfully achieved by several research groups, each contributing unique and innovative solutions to the challenges posed by its complex structure. The development of novel methodologies for the formation of the biaryl linkage and the stereoselective synthesis of the (Z)-enamide side chain are particularly noteworthy. The application notes and protocols provided herein offer a detailed overview of these synthetic strategies, serving as a valuable resource for researchers in medicinal chemistry and drug



development who are interested in the synthesis and exploration of **TMC-95A** and its analogs as potential therapeutic agents. The continued refinement of these synthetic routes will undoubtedly facilitate the generation of a wider range of analogs for structure-activity relationship studies, ultimately aiding in the design of more potent and selective proteasome inhibitors.

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